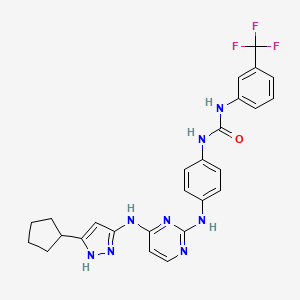
CD532
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD532 is a highly potent inhibitor of Aurora A kinase, with an IC50 value of 45 nanomolar . Aurora A kinase is a protein that plays a crucial role in cell division by regulating the mitotic spindle assembly. This compound has been shown to block Aurora A kinase activity, drive MYCN degradation, and induce global conformational transformation . This compound is primarily used in cancer research due to its ability to inhibit the growth of cancer cells, particularly those with MYCN amplification .
Mechanism of Action
Target of Action
The primary target of the compound CD532 is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer development when dysregulated . This compound acts as a potent inhibitor of Aurora A kinase, with an IC50 value of 45 nM .
Mode of Action
This compound interacts with its target, Aurora A kinase, by binding to the hinge region via a pyrazole moiety . This interaction induces a global conformational shift in Aurora A kinase . This compound has the dual effect of blocking Aurora A kinase activity and driving the degradation of MYCN, a protein that is often overexpressed in certain types of cancer .
Biochemical Pathways
The action of this compound affects the Aurora A kinase pathway, which is involved in cell cycle regulation . By inhibiting Aurora A kinase activity and promoting the degradation of MYCN, this compound disrupts the normal functioning of this pathway . The downstream effects include a loss of S-phase entry in cells, leading to an accumulation in both G0/G1 and G2 phases .
Pharmacokinetics
The ADME properties of this compound contribute to its bioavailability. In animal studies, this compound showed a serum half-life of approximately 1.5 hours . This suggests that this compound is rapidly metabolized and eliminated from the body, which may influence its dosing regimen .
Result of Action
The molecular effect of this compound’s action is the degradation of MYCN protein, which is often overexpressed in certain types of cancer . On a cellular level, this compound causes a dose-dependent loss of MYCN protein, inhibits cell viability, and prevents S-phase entry in cells .
Preparation Methods
The synthesis of CD532 involves multiple steps, including the formation of a phenylurea structure with specific substituents at positions N1 and N3 . The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of cyclopentanone with hydrazine to form a cyclopentylhydrazine intermediate, which is then reacted with an appropriate aldehyde to form the pyrazole ring.
Formation of the pyrimidine ring: This step involves the reaction of an appropriate amine with a nitrile to form the pyrimidine ring.
Coupling of the pyrazole and pyrimidine rings: This step involves the coupling of the pyrazole and pyrimidine rings through a nucleophilic substitution reaction.
Formation of the phenylurea structure: This step involves the reaction of the coupled intermediate with an appropriate isocyanate to form the phenylurea structure.
Chemical Reactions Analysis
CD532 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrazole rings.
Reduction: this compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenylurea structure.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
CD532 has a wide range of scientific research applications, including:
Cancer Research: This compound is primarily used in cancer research due to its ability to inhibit Aurora A kinase and drive MYCN degradation.
Cell Cycle Studies: This compound is used to study the role of Aurora A kinase in cell cycle regulation, particularly in the mitotic spindle assembly.
Drug Development: This compound is used as a lead compound in the development of new cancer therapies targeting Aurora A kinase and MYCN.
Comparison with Similar Compounds
CD532 is unique in its dual mechanism of action, targeting both Aurora A kinase and MYCN . Similar compounds include:
MLN8054: Another Aurora A kinase inhibitor, but it does not drive MYCN degradation.
Alisertib (MLN8237): A specific Aurora A inhibitor with a higher selectivity for Aurora A than Aurora B, but it also does not drive MYCN degradation.
This compound’s ability to drive MYCN degradation in addition to inhibiting Aurora A kinase sets it apart from these similar compounds, making it a valuable tool in cancer research .
Properties
IUPAC Name |
1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIFBVLJSCVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)
![8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)
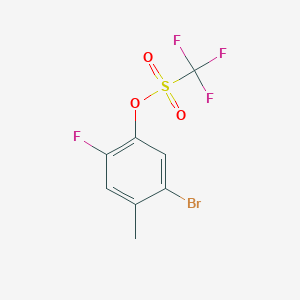
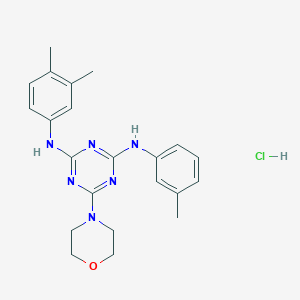
![2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B2547135.png)
![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)
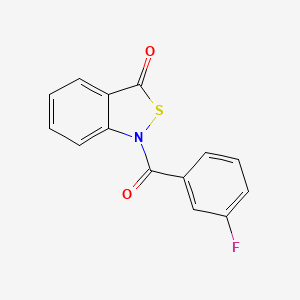
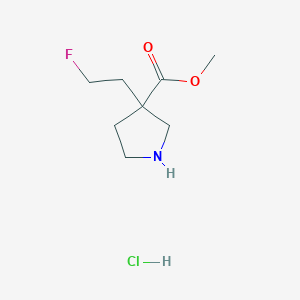
![Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2547142.png)
![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
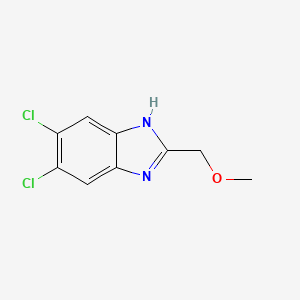
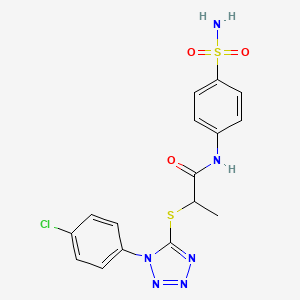
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)
